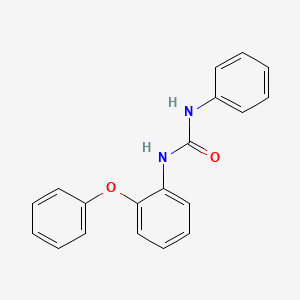

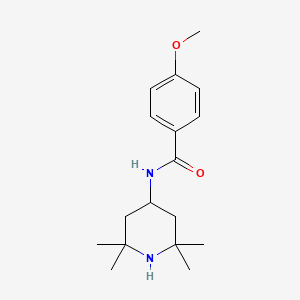

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide" is a heterocyclic organic compound. Its study is relevant due to the broad range of applications of benzothiazole derivatives in various fields, including material science and pharmacology.

Synthesis Analysis

This compound was synthesized through the process of benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Molecular Structure Analysis

The molecular structure was confirmed by gas chromatographic mass spectrometry, showing a molecular ion peak at 284.3. Single-crystal X-ray diffraction revealed that it crystallizes in a triclinic system with space group P-1 (Prabukanthan et al., 2020).

Chemical Reactions and Properties

The compound exhibited second harmonic generation (SHG) efficiency 3.5 times greater than potassium dihydrogen phosphate, indicating notable nonlinear optical properties (Prabukanthan et al., 2020).

Physical Properties Analysis

Thermal analysis showed that the crystal is stable up to 160°C. The optical band gap was found to be 3.67 eV, with an absorbance band in the UV-NIR region at 305 nm (Prabukanthan et al., 2020).

Chemical Properties Analysis

FT-IR spectra confirmed the presence of carbonyl functional group vibration mode at 1654 cm-1. 1H and 13C NMR spectral analysis were utilized to predict the placement of protons and carbons in the molecule (Prabukanthan et al., 2020).

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-11(4-3-5-13(9)19(21)22)15(20)18-16-17-12-7-6-10(23-2)8-14(12)24-16/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNEMHKPQLNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-imidazol-2-ylmethyl)-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5647280.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5647294.png)

![2,2-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B5647304.png)

![1-[2-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-oxoethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647313.png)

![6-methyl-3-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5647319.png)

![4-(1-piperidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5647343.png)

![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]methyl}-N,N-dimethyl-2-furamide](/img/structure/B5647346.png)